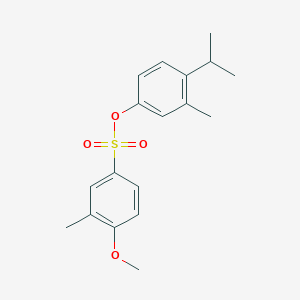

(3-Methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

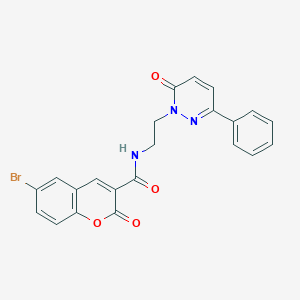

This compound is an organic sulfonate, which is a type of compound that contains a sulfur atom bonded to an oxygen atom and a carbon atom. Sulfonates are known for their excellent solubility in water and their resistance to degradation, which makes them useful in a variety of applications, including detergents and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring (a six-membered carbon ring with alternating double bonds), a propyl group (a three-carbon chain), and a methoxy group (an oxygen atom bonded to a methyl group). The sulfonate group would be attached to the phenyl ring .Chemical Reactions Analysis

As an organic sulfonate, this compound would be expected to undergo reactions typical of this class of compounds. This could include nucleophilic substitution reactions, where the sulfonate group acts as a leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonate group would likely make it highly polar and soluble in water .Aplicaciones Científicas De Investigación

Luminescent Materials : A study by Yang et al. (2008) discusses the synthesis and structures of luminescent lanthanide coordination polymers, which are important for developing new materials with specific optical properties. Such materials are crucial in areas like display technologies, sensors, and bioimaging (Yang et al., 2008).

Chemical Reactions and Substitution Mechanisms : Winstein et al. (1958) investigated the participation of methoxyl groups in solvolytic nucleophilic substitution. Understanding these mechanisms is vital for chemical synthesis and the development of new pharmaceuticals or industrial chemicals (Winstein et al., 1958).

Antimicrobial Activity : Habib et al. (2012) focused on novel quinazolinone derivatives, including their synthesis and antimicrobial activity. This research contributes to the development of new antimicrobial agents, which is crucial in the fight against resistant bacterial strains (Habib et al., 2012).

Crystallography and Molecular Structures : Kumarasinghe et al. (2009) detailed the synthesis and structure of specific compounds, highlighting the importance of crystallography in identifying and confirming molecular structures, which is essential in drug design and material science (Kumarasinghe et al., 2009).

Electrochemical and Spectroelectrochemical Properties : Research by Kantekin et al. (2015) delved into the synthesis, structural characterizations, and electrochemical properties of metallophthalocyanines. Such studies are fundamental for developing materials used in electronic devices, sensors, and photovoltaic cells (Kantekin et al., 2015).

Nonlinear Optics : Yang et al. (2005) synthesized ionic stilbazolium salts with benzenesulfonates for use in nonlinear optics. This field is key for developing advanced optical technologies like high-speed data transmission and laser technology (Yang et al., 2005).

Methane Biosynthesis Inhibition : Gunsalus et al. (1978) synthesized analogues of 2-(methylthio)ethanesulfonate to study their inhibition of methane biosynthesis. Such research has implications in understanding and potentially manipulating microbial metabolic pathways (Gunsalus et al., 1978).

Catalysis in Alcohol Oxidation : Hazra et al. (2015) explored the synthesis of sulfonated Schiff base copper(II) complexes and their use as catalysts in alcohol oxidation. Catalyst development is crucial for enhancing the efficiency and selectivity of chemical reactions in industrial processes (Hazra et al., 2015).

Environmental Applications : Alonso et al. (1999) developed a solid-phase extraction procedure for polar benzene- and naphthalenesulfonates in industrial effluents. Such methods are essential for environmental monitoring and pollution control (Alonso et al., 1999).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3-methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4S/c1-12(2)17-8-6-15(10-13(17)3)22-23(19,20)16-7-9-18(21-5)14(4)11-16/h6-12H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDJQNAOQVFJQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2)OC)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide](/img/structure/B2991721.png)

![methyl 4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2991725.png)

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2991727.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991730.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2991732.png)

![8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![[3-(Propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2991736.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991738.png)